2-hydroxy-N-[(E)-[2-(4-methylphenyl)sulfanylquinolin-3-yl]methylideneamino]benzamide
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Overview
Description
2-hydroxy-N-[(E)-[2-(4-methylphenyl)sulfanylquinolin-3-yl]methylideneamino]benzamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 2-hydroxy-N-[(E)-[2-(4-methylphenyl)sulfanylquinolin-3-yl]methylideneamino]benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxybenzamide with an appropriate quinoline derivative under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to facilitate the reactions .
Scientific Research Applications
2-hydroxy-N-[(E)-[2-(4-methylphenyl)sulfanylquinolin-3-yl]methylideneamino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antibacterial, and antiviral activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as 2-hydroxyquinoline and 4-hydroxyquinoline. These compounds share some structural similarities but differ in their specific functional groups and biological activities. 2-hydroxy-N-[(E)-[2-(4-methylphenyl)sulfanylquinolin-3-yl]methylideneamino]benzamide is unique due to its specific substitution pattern and the presence of the sulfanyl group, which can influence its reactivity and biological properties .
Properties
IUPAC Name |
2-hydroxy-N-[(E)-[2-(4-methylphenyl)sulfanylquinolin-3-yl]methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S/c1-16-10-12-19(13-11-16)30-24-18(14-17-6-2-4-8-21(17)26-24)15-25-27-23(29)20-7-3-5-9-22(20)28/h2-15,28H,1H3,(H,27,29)/b25-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPQRXKXBWJDRR-MFKUBSTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C=NNC(=O)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2/C=N/NC(=O)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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